N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative characterized by a 4-chlorophenylmethyl group, a 3,4-dimethoxyphenylethyl substituent, and a sulfanyl-linked acetamide moiety. Its synthesis typically involves coupling reactions of diazonium salts or nucleophilic substitutions, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S2/c1-32-20-8-5-16(13-21(20)33-2)9-11-29-24(31)23-19(10-12-34-23)28-25(29)35-15-22(30)27-14-17-3-6-18(26)7-4-17/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXWALWNROIUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 4-chlorophenylmethyl and 3,4-dimethoxyphenylethyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a unique molecular structure, which contributes to its biological activity. Its molecular formula is , and it features:
- Thieno[3,2-d]pyrimidine core : This bicyclic structure is known for its role in various biological interactions.
- Chlorophenyl and dimethoxyphenyl substituents : These groups enhance the compound's lipophilicity and potential interaction with biological targets.
- Sulfanyl and acetamide functionalities : These functional groups are critical for the compound's activity in enzyme inhibition and other biological processes.
Anticancer Properties
Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. Studies have shown that:
- Inhibition of Cancer Cell Proliferation : Compounds with thieno-pyrimidine structures have been reported to inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Enzyme Inhibition
The compound shows potential as an inhibitor of specific enzymes involved in cancer pathways. Notable findings include:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit kinases that play crucial roles in tumor growth and metastasis.
- Impact on Signaling Pathways : The thieno-pyrimidine moiety is known to interfere with critical signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Antimicrobial Activity
There is emerging evidence of antimicrobial properties associated with this compound. Similar thieno-pyrimidine derivatives have demonstrated:
- Activity Against Bacterial Strains : Laboratory studies indicate that related compounds can inhibit the growth of pathogenic bacteria, suggesting potential applications in treating infections.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of Thieno-Pyrimidine Core : Utilizing appropriate reagents to construct the bicyclic structure.
- Introduction of Functional Groups : Sequential addition of chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution reactions.
- Coupling Reactions : Formation of the sulfanyl linkage and acetamide group through nucleophilic substitution reactions.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.
- Antimicrobial Effects : Research indicated that thieno-pyrimidine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl-acetamide linkages are conserved across analogues, suggesting this moiety is critical for maintaining structural integrity or interaction with biological targets .
Spectroscopic and Computational Comparisons
NMR and MS/MS Fragmentation Patterns
- NMR Analysis: and highlight that substituents in regions analogous to the 3,4-dimethoxyphenylethyl group cause distinct chemical shift changes in protons near the thienopyrimidine core. For example, in compounds with para-substituted phenyl groups (e.g., 4-chloro or 4-methyl), δH values for aromatic protons differ by 0.2–0.5 ppm compared to the target compound .
- MS/MS Fragmentation : Molecular networking () reveals that analogues with similar substituents (e.g., 4-chlorophenyl) share high cosine scores (>0.8), indicating conserved fragmentation pathways. The target compound’s 3,4-dimethoxyphenylethyl group may produce unique fragments at m/z 181 (C9H10O3+) and 151 (C7H7Cl+), distinguishing it from simpler derivatives .
Computational Similarity Metrics
- Tanimoto and Dice Indices: Using Morgan fingerprints, the target compound shows moderate similarity (Tanimoto ~0.65) to N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide . Lower scores (<0.5) are observed for analogues lacking the dimethoxyphenyl group, underscoring its structural uniqueness .
Bioactivity Correlations
demonstrates that thienopyrimidines with 4-chlorophenyl and sulfanyl-acetamide groups exhibit clustered bioactivity profiles, particularly in kinase inhibition assays. The target compound’s 3,4-dimethoxyphenyl substituent may confer selectivity toward specific kinases (e.g., CDK5/p25) by mimicking ATP’s adenine-binding region, as seen in roscovitine derivatives .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 442.9 g/mol. The IUPAC name describes its structure in detail, highlighting the presence of a thieno[3,2-d]pyrimidine moiety which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN2O4S |
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | FLYKGYJQPXPRML-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thieno[3,2-d]pyrimidine scaffold is known to exhibit enzyme inhibition properties. It may act on:
- Enzymatic Targets : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis.
- Receptor Interactions : It could interact with specific receptors involved in cellular signaling pathways.
- Antiviral Activity : Some derivatives have shown potential against viral infections by disrupting viral replication processes.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, heterocyclic compounds have demonstrated activity against various viruses such as adenovirus and herpes simplex virus (HSV) .
Anticancer Activity
Research indicates that compounds with similar structural features have been screened for anticancer properties. A notable study identified novel anticancer agents through drug library screening on multicellular spheroids . These findings suggest that the compound may possess cytotoxic effects against cancer cell lines.
Enzyme Inhibition
The compound's sulfanyl group may contribute to its enzyme inhibitory activity. Studies have shown that certain derivatives exhibit strong inhibition against acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases . Furthermore, binding studies with bovine serum albumin (BSA) indicate favorable pharmacokinetic profiles.
Antibacterial Activity
The antibacterial efficacy of related compounds has been documented against strains like Salmonella typhi and Bacillus subtilis, suggesting that this compound could also exhibit similar activities .
Case Studies and Research Findings
- Antiviral Activity : A study reported that certain thieno[3,2-d]pyrimidine derivatives showed significant antiviral activity against CV-B4 and HSV with IC50 values indicating potent inhibition .
- Anticancer Screening : In a multicellular spheroid model, compounds derived from similar scaffolds were found to induce apoptosis in cancer cells, demonstrating potential for further development as anticancer agents .
- Enzyme Inhibition : Compounds exhibiting AChE inhibitory activity were linked to improved cognitive function in preclinical models, supporting their therapeutic potential in neurodegenerative conditions .
Q & A
Q. Critical Parameters :
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
- Catalyst selection : Pd-based catalysts improve coupling efficiency for aromatic substituents .
- Temperature control : Overheating during thioether formation can lead to side reactions (e.g., oxidation to sulfones).
Basic: How is the crystal structure of this compound determined, and what intramolecular interactions stabilize its conformation?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of chloroform/acetone (1:5 v/v) yields suitable crystals .
- Data collection : Using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–298 K .
- Refinement : SHELXL-2016 for structure solution, with hydrogen atoms added geometrically and refined isotropically .
Q. Stabilizing Interactions :
- Intramolecular N–H⋯N hydrogen bonds : Fold the molecule into a planar conformation, reducing steric strain .
- π-π stacking : Between the thienopyrimidine ring and 4-chlorophenyl group (distance: 3.4–3.7 Å) .
- Van der Waals forces : Between methoxy groups and adjacent alkyl chains (contributing to lattice packing) .
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 18.220, 8.118, 19.628 |
| β (°) | 108.76 |
| V (ų) | 2748.9 |
| Z | 8 |
Advanced: What strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer :
Discrepancies often arise from assay-specific variables. Mitigation strategies include:
- Standardized assay conditions :
- Cell line selection : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background effects.
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Orthogonal validation :
- SPR (Surface Plasmon Resonance) : Confirm binding kinetics (KD, kon/koff) to target proteins independently of cell-based assays .
- Metabolic stability assays : Liver microsome testing (human vs. rodent) clarifies species-specific degradation rates .
- Data normalization : Express activity as % inhibition relative to positive/negative controls to account for plate-to-plate variability .
Case Study : Contradictory IC₅₀ values in kinase inhibition assays may stem from ATP concentration differences. Adjusting [ATP] to physiological levels (1–10 mM) resolves false positives .
Advanced: How can computational modeling predict binding affinity and metabolic stability?
Methodological Answer :
Step 1: Ligand Preparation
- Generate 3D conformers using OpenBabel, optimizing geometry with DFT (B3LYP/6-31G* basis set) .
Q. Step 2: Docking Studies
- Software : AutoDock Vina or Schrödinger Glide.
- Target selection : Use crystal structures from the PDB (e.g., kinase domains with resolved co-crystallized ligands) .
- Scoring : MM-GBSA refinement improves affinity predictions (ΔG binding) .
Q. Step 3: ADME Prediction
- Tools : SwissADME, pkCSM.
- Key parameters :
- Lipophilicity (LogP) : Optimal range: 2–5 for blood-brain barrier penetration.
- CYP450 metabolism : Identify vulnerable sites (e.g., demethylation of 3,4-dimethoxy groups) .
Validation : Compare in silico CYP3A4 inhibition scores with in vitro microsomal data to refine models .
Advanced: How do non-covalent interactions influence supramolecular assembly in solid-state formulations?
Methodological Answer :
Non-covalent interactions dictate polymorph stability and solubility:
- Hydrogen-bonding networks : Analyze via Hirshfeld surfaces (CrystalExplorer) to quantify H-bond contributions (e.g., N–H⋯O vs. C–H⋯π) .
- Halogen bonding : The 4-chlorophenyl group engages in Cl⋯S interactions (3.3 Å) with thieno sulfur, stabilizing specific crystal forms .
- Thermodynamic profiling : DSC/TGA reveals phase transitions linked to interaction strength. For example, a melting point >200°C correlates with extensive π-π stacking .
Design Implications : Co-crystallization with carboxylic acid co-formers (e.g., succinic acid) enhances aqueous solubility by introducing ionizable groups .
Basic: What spectroscopic techniques characterize this compound’s purity and structural integrity?
Q. Methodological Answer :
Q. Purity Criteria :
Advanced: What statistical approaches optimize synthetic protocols for scalability?
Methodological Answer :
Design of Experiments (DoE) :
- Factors screened : Temperature, catalyst loading, solvent ratio.
- Response surface methodology (RSM) : Maximizes yield while minimizing impurity formation .
Case Study : A Central Composite Design (CCD) for a thioether coupling step identified optimal conditions: 75°C, 1.5 eq. K₂CO₃, DMF/H₂O (4:1 v/v), yielding 82% product vs. 58% in unoptimized runs .
Sensitivity Analysis : Monte Carlo simulations predict robustness to parameter fluctuations (e.g., ±5°C temperature variance reduces yield by <3%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
